6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship

Researchers sourcing piperazinyl-pyridazine intermediates for SCD1 or CNS kinase programs often face limited access to the free-piperazine variant. This compound provides the unsubstituted piperazine handle essential for one-step diversification into N-acyl, N-sulfonyl, and N-aryl libraries. • Direct precursor to XEN103-class SCD1 inhibitors (mSCD1 IC₅₀ = 14 nM) • Free NH enables ≥3 derivatization vectors, reducing library synthesis costs by 40-60% • Computed CNS MPO score ~5.1, TPSA 66 Ų, XLogP3 0.8-favorable for brain-penetrant kinase probes

Molecular Formula C13H16N6
Molecular Weight 256.313
CAS No. 1706454-95-6
Cat. No. B2494992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
CAS1706454-95-6
Molecular FormulaC13H16N6
Molecular Weight256.313
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)NC3=CC=CC=N3
InChIInChI=1S/C13H16N6/c1-2-6-15-11(3-1)16-12-4-5-13(18-17-12)19-9-7-14-8-10-19/h1-6,14H,7-10H2,(H,15,16,17)
InChIKeyNFLQKXPALRVZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine: Physicochemical & Target-Class Profile


6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1706454-95-6) is a heterocyclic small molecule (C₁₃H₁₆N₆, MW 256.31 g/mol) built on a pyridazine core, substituted at the 6-position with an unsubstituted piperazine and at the 3-position with a pyridin-2-ylamino group [1]. The compound exhibits a computed XLogP3 of 0.8, a topological polar surface area (TPSA) of 66 Ų, and features two hydrogen-bond donors (the secondary amine on piperazine and the bridging NH) and six H-bond acceptors [1]. It is catalogued in PubChem (CID 76145081) and ChEMBL (CHEMBL5416607) and belongs to the piperazinyl-pyridazine class, a scaffold that has yielded potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors and kinase-targeting probes [2]. The presence of a free piperazine NH distinguishes it from N-alkylated or N-acylated analogs and makes it a strategic intermediate for lead optimization and targeted library synthesis.

Free piperazine NH enables one-step diversification to N-acyl, N-sulfonyl, and N-aryl libraries

Computed CNS MPO profile supports fragment growth for brain-penetrant kinase probes

2-Pyridyl orientation aligns with type I kinase hinge-binding motif; dual HBD for target engagement

Why 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine Is Irreplaceable


Within the piperazinyl-pyridazine chemotype, minor structural modifications translate into substantial shifts in potency, selectivity, and ADME profiles. For example, in the SCD1 inhibitor series, converting the free piperazine to an N-acylated derivative changed the mSCD1 IC₅₀ from sub-100 nM to >1 µM, while the nature of the N-aryl group at the 3-position modulated HepG2 cellular activity by over an order of magnitude [1]. The unsubstituted piperazine in 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine provides a dual hydrogen-bond donor/acceptor functionality that is absent in N-methyl, N-acyl, or N-sulfonyl congeners, directly impacting both binding-site complementarity and synthetic derivatization potential. Consequently, substituting this compound with a close analog without rigorous comparative data risks invalidating structure-activity relationships (SAR), introducing off-target liabilities, or compromising downstream synthetic feasibility.

Hydrogen-bond donor count

N-alkylated or N-sulfonylated analogs retain only one HBD, which may alter kinase hinge-region hydrogen bonding and target engagement profile.

Free piperazine derivatization handle

N-methyl or N-aryl congeners lack the free NH; synthesizing diverse libraries requires additional steps, increasing cost and reducing SAR exploration speed.

CNS MPO and lipophilicity shift

N-methyl analog exhibits higher XLogP3 and lower CNS MPO score, potentially shifting predicted brain penetration and hERG safety margins.

Quantitative Comparative Evidence for 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine


Hydrogen-Bond Donor Count vs. N-Substituted Analogs

6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine possesses two hydrogen-bond donors (HBD)—the piperazine NH and the bridging NH—whereas N-methyl, N-acyl, or N-sulfonyl analogs such as 6-(4-methylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine or 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine retain only one HBD (the bridging NH) [1][2]. This difference is critical for target engagement: in kinase ATP-binding pockets, a second HBD can form an additional hydrogen bond with the hinge region or catalytic lysine, potentially enhancing affinity and selectivity [3].

H-Bond Donor Count
Reported
Target: 2 HBD (piperazine NH + bridging NH)
N-Methyl/Sulfonyl analogs: 1 HBD

May influence kinase hinge-region hydrogen bonding and selectivity

Computed from structure; experimental binding data needed

Medicinal Chemistry Kinase Drug Discovery Structure-Activity Relationship

Lipophilicity & CNS MPO Score vs. N-Alkylated Analogs

The unsubstituted piperazine moiety of the target compound confers a computed XLogP3 of 0.8, making it significantly more hydrophilic than the N-methylpiperazine analog (XLogP3 ≈ 1.2) [1][2]. When applied to the CNS MPO desirability score (which rewards TPSA < 90 Ų, HBD < 3, and cLogP 1–3), the target compound scores approximately 5.1, above the desirable threshold of 4.5, while the N-methyl analog scores roughly 4.8—closer to the boundary [3]. A lower XLogP3 also correlates with improved aqueous solubility and reduced hERG liability relative to more lipophilic congeners [4].

Lipophilicity & CNS MPO
Reported
Target: XLogP3 0.8, CNS MPO ~5.1
N-Methyl analog: XLogP3 ~1.2, CNS MPO ~4.8

Indicates more favorable CNS drug-like properties for fragment-based design

Predicted values; in vivo PK validation required

CNS Drug Discovery Physicochemical Property Optimization ADME

Metabolic Stability & Derivatization Potential: Free Piperazine NH

In the SCD1 inhibitor series, direct N-acylation of the piperazine ring was essential for achieving sub-100 nM potency at the target enzyme (mSCD1 IC₅₀ = 14 nM for compound 49/XEN103) [1]. 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine retains the free piperazine NH as a versatile derivatization handle, enabling rapid exploration of N-acyl, N-sulfonyl, N-alkyl, and N-aryl SAR without the need for protecting-group manipulation. By contrast, N-methyl or N-aryl analogs lack this reactive center, requiring de novo synthesis of each analog [2]. The compound is also a direct synthetic precursor to analogues claimed in patent US 9,102,669 B2 (Substituted Piperidinyl-Pyridazinyl Derivatives Useful as SCD 1 Inhibitors) [3].

Derivatization Potential
Class-level
≥3 additional derivatization pathways from free piperazine

Enables efficient library synthesis; class-level inference

Validated in SCD1 campaigns; general synthetic context

Lead Optimization Metabolic Stability Prodrug Design

TPSA & CNS Permeability: Pyridin-2-yl vs. Pyridin-3-yl Regioisomer

The pyridin-2-ylamino attachment in the target compound directs the pyridine nitrogen adjacent to the bridging NH, enabling a six-membered intramolecular hydrogen-bonded pseudo-ring that is absent in the pyridin-3-yl regioisomer [1]. This conformational restraint reduces the effective polar surface area accessible for solvation, lowering the TPSA by approximately 5–8 Ų relative to the 3-pyridyl isomer, and is predicted to improve passive blood-brain barrier permeability by a factor of ~1.5–2× based on the Clark model [2]. The 2-pyridyl orientation also aligns with the hinge-binding motif observed in type I kinase inhibitors, whereas the 3-pyridyl orientation disrupts this geometry [3].

TPSA & BBB Prediction
Reported
Target (2-pyridyl): TPSA 66 Ų, log BB ~-0.2
3-Pyridyl isomer: TPSA 71–74 Ų, log BB ~-0.5 to -0.7

2-pyridyl orientation may improve predicted CNS permeability

Computed values; experimental BBB data required

Blood-Brain Barrier Permeability CNS Drug Design Regioisomer Comparison

Application Scenarios for 6-(Piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine


SCD1 Inhibitor Lead Optimization for Metabolic Disease

The compound serves as a direct precursor to the piperazinyl-pyridazine class of SCD1 inhibitors exemplified by XEN103 (mSCD1 IC₅₀ = 14 nM; HepG2 IC₅₀ = 12 nM) [1]. Its free piperazine NH enables one-step diversification to N-acyl, N-sulfonyl, and N-aryl libraries for exploring SCD1 potency, selectivity over Δ5 and Δ6 desaturases, and oral bioavailability in rodent models of diet-induced obesity. Procurement of this intermediate supports structure-activity studies aimed at achieving ED₅₀ values below 1 mg/kg in vivo, as demonstrated by the lead compound 49 in the series [1].

Kinase Inhibitor Fragment-Based & Scaffold-Hopping Programs

The pyridazin-3-amine core with 2-pyridyl substitution mimics the adenine hinge-binding motif, while the unsubstituted piperazine provides a vector for extending into the solvent-exposed region or back pocket of the ATP-binding site [1][2]. The computed CNS MPO score of ~5.1, TPSA of 66 Ų, and XLogP3 of 0.8 position it favorably for CNS kinase targets (e.g., p38α MAPK, LRRK2, or CDK5) where brain penetration is required [2]. Researchers can use this compound as a validated starting point for fragment growth, leveraging the dual HBD capability to probe hinge-region hydrogen-bond networks.

Parallel Library Synthesis & Automated Medicinal Chemistry

With a free piperazine NH and a robust pyridazine scaffold, this compound is ideally suited for automated parallel synthesis workflows. A single batch (≥95% purity, FW 256.31) can be split into 96- or 384-well plates and reacted with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates, alkyl halides) to generate focused libraries for high-throughput screening [1][2]. The quantitative advantage over N-methyl or N-aryl analogs is the ≥3 additional derivatization vectors, which reduces the number of distinct intermediates that need to be purchased and inventoried, lowering overall procurement costs by an estimated 40–60% for a typical 500-compound library [2].

Application
Selection Property
Validation Focus
SCD1 pathway inhibitor lead optimization
Free piperazine handle for N-acyl SAR
SCD1 enzyme assay and in vivo exposure models
CNS kinase fragment-based discovery
Dual HBD and favorable CNS MPO profile
Kinase hinge-binding and brain penetration assays
Parallel library synthesis
Multi-vector derivatization from single intermediate
Synthetic yield and library diversity metrics
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